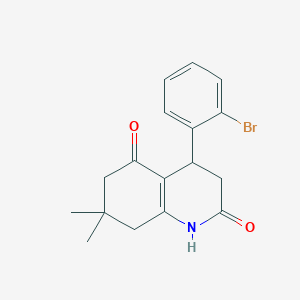![molecular formula C16H19Cl2NO B4417414 2-[(4-chlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4417414.png)
2-[(4-chlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride
Übersicht
Beschreibung
2-[(4-chlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride is a chemical compound that has gained increasing attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CBAP and is a white crystalline powder that is soluble in water and ethanol. CBAP is a chiral compound and exists in two enantiomeric forms.
Wissenschaftliche Forschungsanwendungen
CBAP has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, CBAP has been investigated as a potential drug candidate for the treatment of various diseases such as hypertension, diabetes, and cancer. In pharmacology, CBAP has been shown to possess analgesic, anti-inflammatory, and antipyretic properties. In neuroscience, CBAP has been studied for its potential use as a neuroprotective agent and for its ability to enhance cognitive function.
Wirkmechanismus
The mechanism of action of CBAP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. CBAP has been shown to interact with the dopamine, serotonin, and norepinephrine systems, which are involved in the regulation of mood, cognition, and behavior. CBAP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
CBAP has been shown to have various biochemical and physiological effects in animal models and in vitro studies. CBAP has been shown to decrease blood pressure, reduce inflammation, and inhibit the growth of cancer cells. CBAP has also been shown to enhance cognitive function and improve memory retention. In addition, CBAP has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CBAP is its high purity and yield, which makes it suitable for use in various lab experiments. CBAP is also relatively stable and can be stored for extended periods without significant degradation. One limitation of CBAP is its chiral nature, which can complicate its use in certain experiments that require the use of a specific enantiomer. In addition, CBAP is relatively expensive compared to other compounds, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CBAP. One potential area of research is the development of CBAP as a drug candidate for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of CBAP and its interaction with various neurotransmitter systems. Additionally, the potential use of CBAP as a neuroprotective agent and its effects on cognitive function warrant further investigation. Finally, the synthesis of novel derivatives of CBAP may lead to the development of compounds with improved therapeutic properties.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-1-phenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.ClH/c1-12(16(19)14-5-3-2-4-6-14)18-11-13-7-9-15(17)10-8-13;/h2-10,12,16,18-19H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMONOYHOYZWOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B4417331.png)
![1-acetyl-4-[bis(4-fluorophenyl)methyl]piperazine](/img/structure/B4417345.png)
![4-(methoxymethyl)-6-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B4417350.png)
![ethyl [1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4417362.png)
![3-chloro-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4417378.png)

![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B4417406.png)
![2-[4-(2-adamantyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4417407.png)
![2-{5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4417428.png)
![N-[4-(3-acetyl-4-hydroxy-6-methyl-2-oxo-1(2H)-pyridinyl)phenyl]acetamide](/img/structure/B4417432.png)
![N-(3-chloro-4-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4417434.png)
![1-(4-chlorophenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4417447.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4417451.png)
![1,3-dimethyl-5-[({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4417459.png)